10,12-Dimethylbenz(a)acridine
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Overview
Description
10,12-Dimethylbenz(a)acridine (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely used as a tool in scientific research to study the mechanism of carcinogenesis. DMBA is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. DMBA has been used to study the effects of environmental toxins on cancer development, and its mechanism of action has been extensively investigated.
Mechanism Of Action
10,12-Dimethylbenz(a)acridine induces tumors by causing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations in critical genes that regulate cell growth and division, leading to the development of tumors.
Biochemical And Physiological Effects
10,12-Dimethylbenz(a)acridine has been shown to have a variety of biochemical and physiological effects. It induces oxidative stress, inflammation, and DNA damage in cells. 10,12-Dimethylbenz(a)acridine also alters the expression of genes involved in cell growth, apoptosis, and DNA repair. In animal models, 10,12-Dimethylbenz(a)acridine has been shown to induce tumors in various organs, including the skin, mammary gland, lung, liver, and bladder.
Advantages And Limitations For Lab Experiments
10,12-Dimethylbenz(a)acridine is a potent carcinogen that induces tumors in various animal models, making it a valuable tool for studying the mechanism of carcinogenesis. However, 10,12-Dimethylbenz(a)acridine has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. 10,12-Dimethylbenz(a)acridine also has a short half-life in vivo, which limits its usefulness for long-term studies.
Future Directions
For research on 10,12-Dimethylbenz(a)acridine include the development of new methods for synthesizing and purifying 10,12-Dimethylbenz(a)acridine, the identification of new biomarkers for 10,12-Dimethylbenz(a)acridine exposure, and the investigation of the role of 10,12-Dimethylbenz(a)acridine in human cancer development. 10,12-Dimethylbenz(a)acridine is a valuable tool for studying the mechanism of carcinogenesis, and further research on this compound will help to advance our understanding of cancer biology and the effects of environmental toxins on human health.
Synthesis Methods
10,12-Dimethylbenz(a)acridine can be synthesized by the Friedel-Crafts reaction of 1,2,4-trimethylbenzene with maleic anhydride, followed by dehydration and cyclization of the resulting adduct. The synthesis of 10,12-Dimethylbenz(a)acridine is a multi-step process that requires careful purification to obtain a high yield of pure compound.
Scientific Research Applications
10,12-Dimethylbenz(a)acridine has been used extensively in scientific research to study the mechanism of carcinogenesis. It is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. 10,12-Dimethylbenz(a)acridine has been used to study the effects of environmental toxins on cancer development, and its mechanism of action has been extensively investigated. 10,12-Dimethylbenz(a)acridine is also used as a positive control in carcinogenicity testing of chemicals.
properties
CAS RN |
1031-76-1 |
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Product Name |
10,12-Dimethylbenz(a)acridine |
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
10,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |
InChI Key |
WMDJGDIOACZPGT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
Other CAS RN |
1031-76-1 |
synonyms |
10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |
Origin of Product |
United States |
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